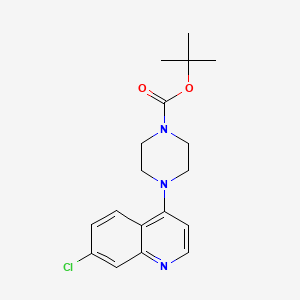

7-Chloro-4-(4-BOC-piperazino)quinoline

Übersicht

Beschreibung

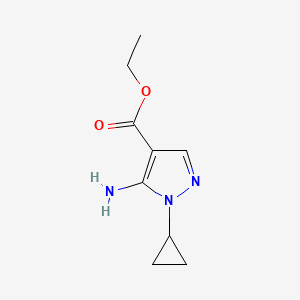

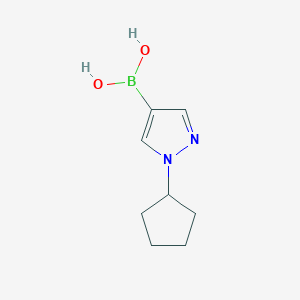

7-Chloro-4-(4-BOC-piperazino)quinoline is a chemical compound with the molecular formula C18H22ClN3O2 and a molecular weight of 347.84 . It is used in the field of medicinal chemistry .

Molecular Structure Analysis

The InChI code for 7-Chloro-4-(4-BOC-piperazino)quinoline is 1S/C18H22ClN3O2/c1-18(2,3)24-17(23)22-10-8-21(9-11-22)16-6-7-20-15-12-13(19)4-5-14(15)16/h4-7,12H,8-11H2,1-3H3 .Physical And Chemical Properties Analysis

7-Chloro-4-(4-BOC-piperazino)quinoline has a molecular weight of 347.84 .Wissenschaftliche Forschungsanwendungen

Application 1: Antimicrobial Activity

- Methods of Application or Experimental Procedures : The compounds were synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates were then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .

Application 2: Anti-inflammatory Potential

- Methods of Application or Experimental Procedures : The compound was tested for its anti-inflammatory potential using a mouse model with croton oil .

- Results or Outcomes : The compound was found to exhibit good anti-inflammatory potential .

Application 3: Therapeutic Potential

- Summary of the Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

- Methods of Application or Experimental Procedures : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

- Results or Outcomes : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

Application 4: Combat Peripheral Neuropathy

- Summary of the Application : 7-Chloro-4-(Phenylselanyl) Quinoline is a novel multitarget therapy to combat peripheral neuropathy and comorbidities induced by Paclitaxel in mice .

- Methods of Application or Experimental Procedures : The effect of 7-Chloro-4-(Phenylselanyl) Quinoline was evaluated on pathophysiological processes involved in Paclitaxel-induced peripheral neuropathy (PIPN), such as oxidative stress, neuroinflammation, and calcium homeostasis .

- Results or Outcomes : It was observed that 7-Chloro-4-(Phenylselanyl) Quinoline reduced the mechanical and thermal hypersensitivities induced by Paclitaxel. Likewise, it reduced both anxious behavior and cognitive impairment in mice with PIPN .

Application 5: Functionalized Quinoline Motifs

- Summary of the Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

- Methods of Application or Experimental Procedures : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

- Results or Outcomes : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

Application 6: Combat Peripheral Neuropathy

- Summary of the Application : 7-Chloro-4-(Phenylselanyl) Quinoline is a novel multitarget therapy to combat peripheral neuropathy and comorbidities induced by Paclitaxel in mice .

- Methods of Application or Experimental Procedures : The effect of 7-Chloro-4-(Phenylselanyl) Quinoline was evaluated on pathophysiological processes involved in Paclitaxel-induced peripheral neuropathy (PIPN), such as oxidative stress, neuroinflammation, and calcium homeostasis .

- Results or Outcomes : It was observed that 7-Chloro-4-(Phenylselanyl) Quinoline reduced the mechanical and thermal hypersensitivities induced by Paclitaxel. Likewise, it reduced both anxious behavior and cognitive impairment in mice with PIPN .

Eigenschaften

IUPAC Name |

tert-butyl 4-(7-chloroquinolin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2/c1-18(2,3)24-17(23)22-10-8-21(9-11-22)16-6-7-20-15-12-13(19)4-5-14(15)16/h4-7,12H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCHTXDEKYWEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-4-(4-BOC-piperazino)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)

![Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B1456450.png)

![4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine](/img/structure/B1456453.png)

![8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1456455.png)

![5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1456462.png)